![molecular formula C18H18O3 B14364767 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol CAS No. 90332-37-9](/img/structure/B14364767.png)
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a hydroxyphenyl group and a methoxyphenol group connected by a penta-1,4-dien-3-yl chain. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 2-methoxyphenol in the presence of a base such as potassium hydroxide (KOH) in methanol. The reaction mixture is stirred at room temperature, followed by the addition of ice-cold water to precipitate the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects against certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Pentadien-3-one derivatives: These compounds share a similar penta-1,4-dien-3-one backbone and exhibit comparable biological activities.
Curcumin analogs: Structurally related to curcumin, these compounds possess similar pharmacological properties.
Uniqueness
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol is unique due to the presence of both hydroxyphenyl and methoxyphenol groups, which contribute to its distinct chemical reactivity and biological activity
Propiedades
Número CAS |
90332-37-9 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18O3/c1-3-14(7-4-13-5-9-16(19)10-6-13)15-8-11-17(20)18(12-15)21-2/h3-12,14,19-20H,1H2,2H3 |
Clave InChI |
APVUNYPUJLEPIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C=C)C=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


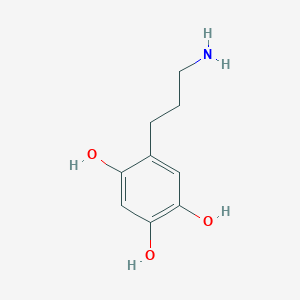
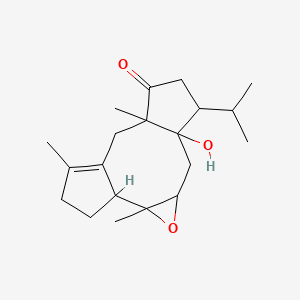

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)


![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

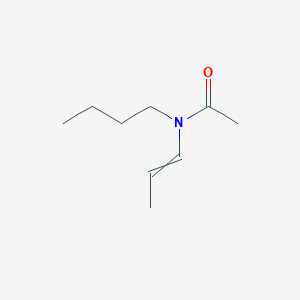
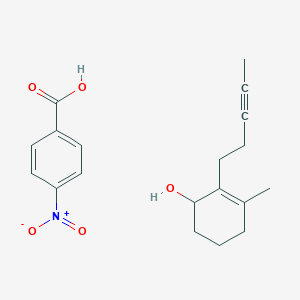
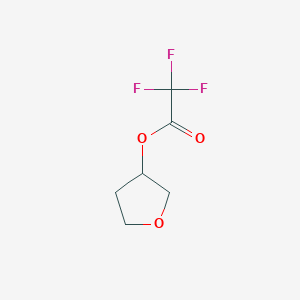
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)

